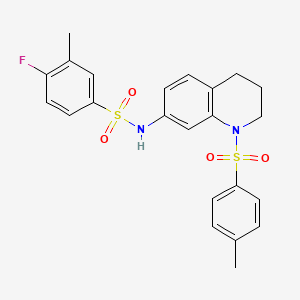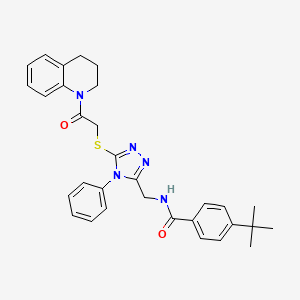
4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H33N5O2S and its molecular weight is 539.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Transformations
Hetarylquinoline Synthesis : Research includes the synthesis of hetarylquinolines, which involves the use of benzene ring–substituted hydrazinocarbothioamides, showcasing the chemical versatility of quinoline derivatives. This study lays the groundwork for the synthesis of complex quinoline-based compounds, including potentially the specified benzamide derivative, highlighting the compound's role in creating new chemical entities with possible therapeutic applications (Aleqsanyan & Hambardzumyan, 2021).
Novel Δ1-1,2,4-Triazolines Synthesis : Investigation into the synthesis and decomposition of novel Δ1-1,2,4-triazolines, which involve tert-butyl groups, points towards the compound’s utility in exploring new chemical pathways and the synthesis of structurally unique molecules with potential biological activities (Schwan & Warkentin, 1988).
Quinazolinone and Benzamide Derivatives : Studies focusing on the synthesis of N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and related quinazolinone compounds underscore the relevance of similar compounds in medicinal chemistry, particularly for their potential as antimicrobial or anticancer agents, reflecting the interest in benzamide derivatives for pharmaceutical development (Mohebat, Raja, & Mohammadian, 2015).
Potential Pharmacological Activities
Antipsychotic Agent Synthesis : Research into heterocyclic carboxamides, which are structurally related to the compound , shows their evaluation as potential antipsychotic agents. This suggests a broader interest in exploring the therapeutic potentials of complex benzamide derivatives in neuropsychiatric disorders (Norman et al., 1996).
Analgesic Activity : The synthesis of pyrazoles and triazoles bearing quinazoline moieties, including studies on their analgesic activity, indicates the interest in benzamide and quinazoline derivatives for developing new pain management therapies (Saad, Osman, & Moustafa, 2011).
Antibacterial Agents : The creation of [1,2,4]Triazolo[1,5‐c]quinazoline derivatives and their evaluation as antibacterial agents highlight the compound's relevance in the search for new antimicrobials, demonstrating the ongoing research into quinazoline-based compounds for addressing antibiotic resistance (Zeydi, Montazeri, & Fouladi, 2017).
特性
IUPAC Name |
4-tert-butyl-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2S/c1-31(2,3)24-17-15-23(16-18-24)29(38)32-20-27-33-34-30(36(27)25-12-5-4-6-13-25)39-21-28(37)35-19-9-11-22-10-7-8-14-26(22)35/h4-8,10,12-18H,9,11,19-21H2,1-3H3,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZVNXLPYCOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

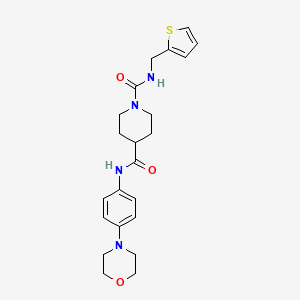
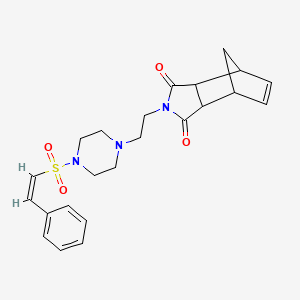
![Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2578652.png)

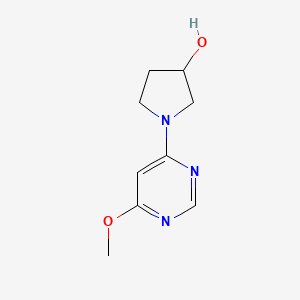
![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)
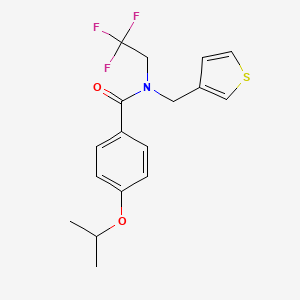
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)
![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)
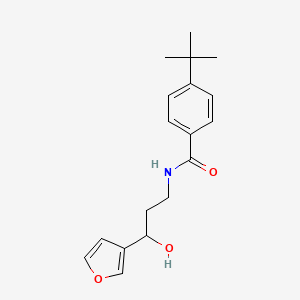
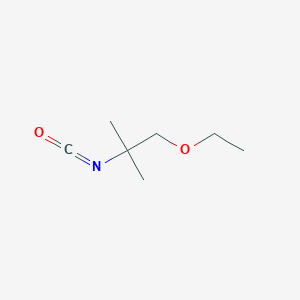

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2578669.png)
